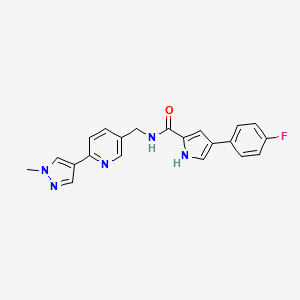
4-(4-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide" is a complex organic molecule that is likely to possess interesting chemical and biological properties due to its structural features. While the specific compound is not directly discussed in the provided papers, similar compounds with fluorophenyl groups and heterocyclic components have been synthesized and studied, which can provide insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . These methods are commonly used in the synthesis of complex organic molecules, particularly those containing heterocyclic structures. The synthesis process is typically followed by purification and confirmation of the structure using spectroscopic methods such as FT-IR, NMR, and MS, as well as X-ray diffraction for crystallographic analysis .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . Additionally, density functional theory (DFT) calculations are often performed to predict the molecular structure and compare it with experimental data. DFT can also be used to investigate the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and physicochemical properties of the compound .
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures can be inferred from their molecular orbitals. The presence of fluorophenyl groups and heterocyclic components can influence the electronic distribution within the molecule, affecting its reactivity towards various chemical reactions. The specific interactions and reactivity patterns would need to be studied experimentally and theoretically for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through crystallographic and conformational analyses, as well as DFT studies . These analyses can reveal information about the stability, solubility, and potential biological activity of the compound. For instance, the compound described in paper shows effective inhibition on the proliferation of some cancer cell lines, suggesting that the compound of interest may also possess biological activities worth investigating.
Aplicaciones Científicas De Investigación
Molecular Inhibition and Cancer Therapy
Research has demonstrated the efficacy of certain compounds in inhibiting specific kinases or enzymes, showcasing potential therapeutic applications in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, indicating their role in tumor stasis in specific gastric carcinoma models (Schroeder et al., 2009). This underscores the potential of fluorophenyl derivatives in the development of targeted cancer therapies.
Antimicrobial and Antitubercular Activity
Compounds based on pyridine and pyrazole scaffolds have also been explored for their antimicrobial and antitubercular properties. For instance, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates exhibited promising activity against Mycobacterium tuberculosis, highlighting their therapeutic potential in addressing tuberculosis and related bacterial infections (Jeankumar et al., 2013).
Antioxidant Properties and Drug Development
The synthesis and biological evaluation of novel derivatives have shed light on the antioxidant properties of fluorophenyl and related compounds. Research into pyrazolopyrimidines derivatives, for example, has shown anticancer and anti-5-lipoxygenase activities, suggesting a multifaceted approach to drug development that encompasses both antitumor properties and inflammation modulation (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O/c1-27-13-17(12-26-27)19-7-2-14(9-23-19)10-25-21(28)20-8-16(11-24-20)15-3-5-18(22)6-4-15/h2-9,11-13,24H,10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCPDMURYJCRQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


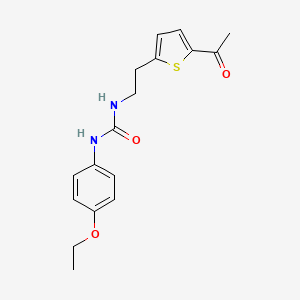
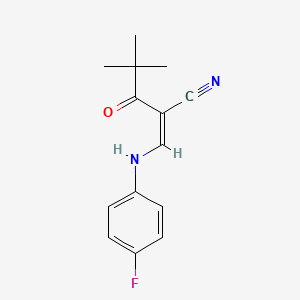
![(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one](/img/structure/B2523098.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2523099.png)
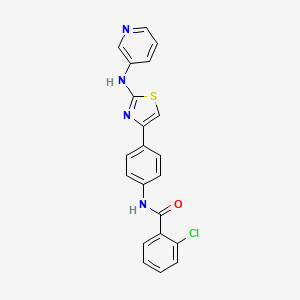
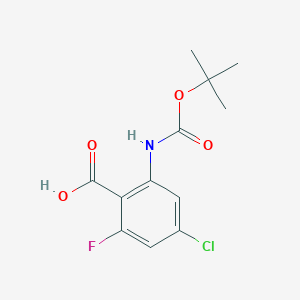


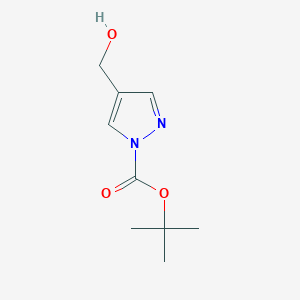

![7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2523111.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2523113.png)
